3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride
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Overview
Description
3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride is an organic compound with a complex structure that includes an amino group, a bromophenyl group, and a methylbutanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amination: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine source.
Formation of the Alcohol: The hydroxyl group is introduced through a reduction reaction, typically using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), palladium on carbon (Pd/C)
Substitution Reagents: Ammonia, various amines
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of de-brominated phenyl derivatives
Substitution: Formation of various substituted amino derivatives
Scientific Research Applications
3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-(3-chlorophenyl)-2-methylbutan-2-ol hydrochloride
- 3-amino-1-(3-fluorophenyl)-2-methylbutan-2-ol hydrochloride
- 3-amino-1-(3-iodophenyl)-2-methylbutan-2-ol hydrochloride
Uniqueness
3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can enhance the compound’s ability to participate in specific chemical reactions and may also affect its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
2613381-68-1 |
---|---|
Molecular Formula |
C11H17BrClNO |
Molecular Weight |
294.6 |
Purity |
95 |
Origin of Product |
United States |
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